molecular formula C16H16N2O5S B285251 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid

4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid

Cat. No.: B285251
M. Wt: 348.4 g/mol
InChI Key: NZFYPUUBDBKRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is an organic compound with the molecular formula C16H16N2O5S. This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, and a benzoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-[(Dimethylamino)sulfonyl]benzoic acid with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the dimethylamino or sulfonyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorosulfonic acid for sulfonation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonated or nitrated derivatives.

Scientific Research Applications

4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling due to its reactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The sulfonyl and dimethylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions . The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar structure but lacks the sulfonyl and benzoyl groups.

    3-({4-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid: An isomer with the same functional groups but different positions on the benzene ring.

Uniqueness

4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfonyl groups enhances its ability to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C16H16N2O5S/c1-18(2)24(22,23)14-5-3-4-12(10-14)15(19)17-13-8-6-11(7-9-13)16(20)21/h3-10H,1-2H3,(H,17,19)(H,20,21)

InChI Key

NZFYPUUBDBKRIY-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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